



In-Depth Technical Guide to AS-1669058: A **GPR119 Agonist**

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Compound of Interest		
Compound Name:	AS-1669058	
Cat. No.:	B605603	Get Quote

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Abstract

AS-1669058 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the management of type 2 diabetes mellitus. Activation of GPR119 on pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin secretion and the release of incretin hormones, respectively. This dual mechanism of action offers a promising approach for improving glycemic control. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological data of AS-1669058, supported by detailed experimental protocols and pathway visualizations.

Chemical Structure and Properties

AS-1669058 is a synthetic small molecule with a complex aromatic structure. Its systematic IUPAC name is 3-(2-((2-(4-bromo-2,5-difluorophenyl)-6-methylpyrimidin-4yl)amino)ethyl)pyridine 1-oxide.[1] The compound is often studied as its oxalate salt.

Table 1: Physicochemical and Identification Properties of AS-1669058



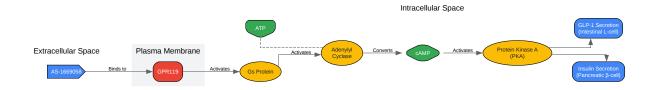
Property	Value	Reference
Molecular Formula	C18H15BrF2N4O (Free Base)	[2]
C20H17BrF2N4O5 (Oxalate)	[1]	
Molecular Weight	421.24 g/mol (Free Base)	[2]
511.27 g/mol (Oxalate)	[1]	
CAS Number	1395553-31-7 (Free Base)	[1]
1395553-32-8 (Oxalate)	[1][3]	
IUPAC Name	3-(2-((2-(4-bromo-2,5-difluorophenyl)-6-methylpyrimidin-4-yl)amino)ethyl)pyridine 1-oxide	[1]
Synonyms	AS 1669058, AS1669058	[1]

Mechanism of Action and Signaling Pathway

AS-1669058 exerts its therapeutic effects by acting as an agonist at the G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β -cells and enteroendocrine L-cells.[4] Upon binding of **AS-1669058**, GPR119 couples to the Gs alpha subunit (G α s) of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

The rise in cAMP in pancreatic β -cells potentiates glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, elevated cAMP triggers the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which further enhances insulin secretion from β -cells in a glucose-dependent manner. This dual action makes GPR119 agonists like **AS-1669058** attractive for the treatment of type 2 diabetes with a low risk of hypoglycemia.[4]





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Caption: GPR119 Signaling Pathway Activated by AS-1669058.

Pharmacological Properties In Vitro Efficacy

AS-1669058 demonstrates potent, glucose-dependent stimulation of insulin secretion in pancreatic β -cell lines.

Table 2: In Vitro Pharmacological Data for AS-1669058

Assay	Cell Line	Parameter	Value	Conditions	Reference
Insulin Secretion	HIT-T15 (hamster β- cell)	Dose- dependent increase	-	High glucose	[4]
Insulin Secretion	Isolated rat pancreatic islets	Potentiation	-	High glucose	[4]
Insulin Promoter Activity	NIT-1 cells	Increase	-	-	[4]



Note: Specific EC50 values for **AS-1669058** from peer-reviewed publications are not readily available in the public domain at this time.

In Vivo Efficacy

In vivo studies in animal models of type 2 diabetes have demonstrated the anti-hyperglycemic effects of **AS-1669058**.

Table 3: In Vivo Pharmacological Data for AS-1669058

Animal Model	Study Type	Dose	Effect	Reference
ICR mice	Oral Glucose Tolerance Test (OGTT)	1 mg/kg (single dose)	Improved glucose tolerance and enhanced insulin secretion	[4]
db/db mice	Chronic Dosing	3 mg/kg (twice daily for 1 week)	Significantly reduced blood glucose levels	[4]

Key Experimental Protocols Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is designed to measure the effect of **AS-1669058** on insulin secretion from pancreatic β -cells in the presence of varying glucose concentrations.

Methodology:

- Cell Culture: HIT-T15 cells or isolated rat pancreatic islets are cultured under standard conditions.
- Pre-incubation: Cells/islets are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 1-2 hours to establish a basal state.

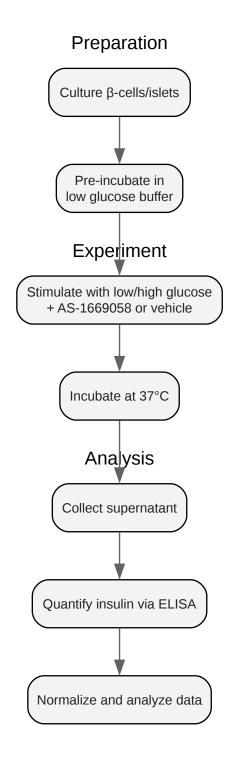
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- Stimulation: The pre-incubation buffer is replaced with a buffer containing either low (2.8 mM) or high (16.7 mM) glucose, along with varying concentrations of AS-1669058 or vehicle control (DMSO).
- Incubation: The cells/islets are incubated for a defined period (e.g., 30-60 minutes) at 37°C.
- Supernatant Collection: After incubation, the supernatant is collected to measure secreted insulin.
- Insulin Quantification: Insulin levels in the supernatant are quantified using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
- Data Analysis: Insulin secretion is normalized to the total protein content or DNA content of the cells/islets. The results are expressed as fold-change over the vehicle control in highglucose conditions.





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Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) Assay.

Oral Glucose Tolerance Test (OGTT) in Mice

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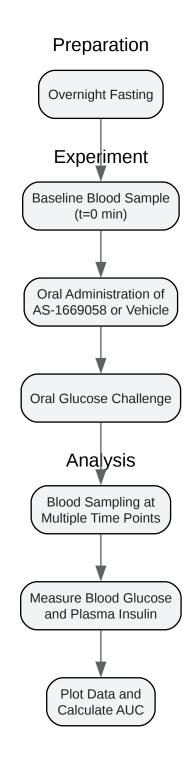


This protocol assesses the in vivo efficacy of **AS-1669058** in improving glucose tolerance.

Methodology:

- Animal Acclimatization: Male ICR or db/db mice are acclimatized for at least one week before the experiment.
- Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.
- Baseline Blood Sample: A baseline blood sample (t=0 min) is collected from the tail vein to measure basal blood glucose and plasma insulin levels.
- Compound Administration: **AS-1669058** (e.g., 1 mg/kg) or vehicle is administered orally via gavage.
- Glucose Challenge: After a set time following compound administration (e.g., 30 minutes), a
 glucose solution (e.g., 2 g/kg body weight) is administered orally.
- Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).
- Glucose and Insulin Measurement: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples for subsequent insulin measurement by ELISA.
- Data Analysis: Blood glucose and plasma insulin levels are plotted against time. The area under the curve (AUC) for glucose is calculated to assess the overall improvement in glucose tolerance.





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- 4. Novel GPR119 agonist AS1669058 potentiates insulin secretion from rat islets and has potent anti-diabetic effects in ICR and diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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